2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one
Overview
Description
“2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C11H13ClN2O3S . It has a molecular weight of 288.75 . The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, a sulfonyl group, and a 2-chloropyridin-3-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
1. Electrooptic Film Fabrication
A study explored the use of similar heterocyclic "push-pull" chromophores in the fabrication of electrooptic films. These chromophores, including compounds with pyrrolidine and pyridine moieties, were characterized for their thin-film microstructure and nonlinear optical response. The research emphasized the chromophore molecular architecture and film growth method's impact on film properties (Facchetti et al., 2006).
2. Formation of Arylpyrrolidines
Another study investigated the reaction of 4-Chloro-6-[1-(vinylsulfonyl)pyrrolidin-2-yl]benzene-1,3-diol with various amines, leading to the formation of new 1-sulfonyl-2-arylpyrrolidines. This process illustrates the potential for synthesizing pyrrolidine derivatives with specific functional groups (Smolobochkin et al., 2018).
3. Pyrrolidine Derivatives in Organic Synthesis
Research on the reaction of methyl (E)- and (Z)-β-styryl sulphone with pyrrolidin-1-yl-4-t-butylcyclohexene revealed unique regio- and stereo-chemistry. The study provides insight into the reactivity of pyrrolidine derivatives in complex organic synthesis scenarios (Fabrissin et al., 1980).
4. Synthesis of Sulfonated Pyrrolidine Derivatives
A study described a radical reaction process to create sulfonated pyrrolidine derivatives. This method involves using 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions. It highlights a catalyst-free approach to synthesizing these compounds (An & Wu, 2017).
5. Reaction with Phenols to Form Arylsulfonylpyrrolidines
Another research focused on the acid-catalyzed reaction of phenols with 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, producing 1-(arylsulfonyl)pyrrolidines. This method presents a convenient approach for synthesizing pyrrolidine-1-sulfonylarene derivatives containing phenol fragments (Smolobochkin et al., 2017).
Safety and Hazards
Future Directions
The future directions for research on “2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the influence of steric factors and the spatial orientation of substituents .
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)sulfonyl-1-pyrrolidin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c12-11-9(4-3-5-13-11)18(16,17)8-10(15)14-6-1-2-7-14/h3-5H,1-2,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPKMUKKWYUPJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CS(=O)(=O)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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